molecular formula C15H12N2O3S2 B344894 N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide CAS No. 307327-02-2

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide

Cat. No.: B344894
CAS No.: 307327-02-2
M. Wt: 332.4g/mol
InChI Key: FDDAVTCWWRLPFJ-UHFFFAOYSA-N
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Description

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound is part of a novel series of benzothiazole derivatives that exhibit multifunctional properties, including cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition enhancement .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules with potential biological activity.

    Biology: Investigated for its role in inhibiting cholinesterase and preventing β-amyloid aggregation, which are key factors in Alzheimer’s disease.

    Medicine: Potential therapeutic agent for neurodegenerative diseases due to its neuroprotective and cognition-enhancing properties.

    Industry: Possible applications in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide involves multiple pathways:

    Cholinesterase Inhibition: The compound binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of acetylcholinesterase, leading to mixed-type inhibition.

    Anti-β-Amyloid Aggregation: It inhibits the aggregation of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease.

    Neuroprotection: The compound exhibits antioxidant properties, protecting neurons from oxidative stress-induced damage.

Comparison with Similar Compounds

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide can be compared with other benzothiazole derivatives:

    Similar Compounds: Benzothiazole-piperazine hybrids, benzothiazole-sulfonamide derivatives.

    Uniqueness: Unlike other benzothiazole derivatives, this compound exhibits a unique combination of cholinesterase inhibition, anti-β-amyloid aggregation, and neuroprotective properties, making it a promising candidate for Alzheimer’s disease therapy.

Biological Activity

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has gained attention in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

Overview of the Compound

This compound is characterized by its unique structural features, combining a benzothiazole moiety with a methanesulfonyl group. This structure is believed to contribute to its multifaceted biological activities, particularly in the context of neuroprotection and cognitive enhancement.

The primary mechanism through which this compound exerts its effects is via acetylcholinesterase (AChE) inhibition . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting AChE, this compound increases acetylcholine levels in the brain, potentially enhancing cognitive function and memory.

Key Mechanisms:

  • AChE Inhibition : The compound binds to the active site of AChE, inhibiting its activity. This leads to increased availability of acetylcholine at synaptic clefts.
  • Anti-Amyloid Activity : this compound has been shown to prevent the aggregation of β-amyloid peptides, which are implicated in Alzheimer's pathology.
  • Neuroprotection : The compound exhibits protective effects against oxidative stress-induced neuronal damage, as evidenced in cellular models.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits AChE with an IC50 value of approximately 2.31 µM. Additionally, it has shown significant inhibition (53.30%) of Aβ 1-42 aggregation, indicating its potential as a therapeutic agent for Alzheimer's disease .

Study TypeEffect ObservedIC50 Value
AChE InhibitionEffective inhibition2.31 µM
Aβ 1-42 AggregationSignificant reduction53.30%

In Vivo Studies

In vivo research using mouse models has indicated that treatment with this compound can improve cognitive deficits induced by scopolamine. This suggests that the compound not only inhibits AChE but also enhances cognitive performance .

Case Studies

  • Neuroprotection Against Oxidative Stress :
    • In SHSY-5Y neuroblastoma cells treated with H2O2, this compound demonstrated protective effects against cell death. The compound significantly improved cell viability compared to untreated controls .
  • Cognition Enhancement :
    • In a study involving scopolamine-induced memory deficits in mice, administration of the compound resulted in notable improvements in spatial memory and cognitive function .

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-22(19,20)11-7-8-12-13(9-11)21-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDAVTCWWRLPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326441
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307327-02-2
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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